5-Amino-2-hydroxy-4-methoxybenzoic acid
Description
5-Amino-2-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by amino (-NH₂), hydroxy (-OH), and methoxy (-OCH₃) groups at positions 5, 2, and 4, respectively, on the aromatic ring. Its molecular formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol.
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-amino-2-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
IMMYKVVIYYEMHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-hydroxy-4-methoxybenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by reduction and subsequent hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. The final hydrolysis step converts the ester group to a carboxylic acid .
Industrial Production Methods
Industrial production methods for 5-Amino-2-hydroxy-4-methoxybenzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Formation of 5-amino-2-hydroxy-4-methoxybenzaldehyde.
Reduction: Formation of 5-amino-2-hydroxy-4-methoxybenzoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Amino-2-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer agents like gefitinib.
Mechanism of Action
The mechanism of action of 5-Amino-2-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent precursor, it may inhibit specific enzymes or receptors involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Amino-2-hydroxybenzoic Acid vs. 5-Amino-2-hydroxybenzoic Acid
- 4-Amino-2-hydroxybenzoic acid (4-ASA): Substituents: Amino (-NH₂) at position 4, hydroxy (-OH) at position 2. Solubility: Soluble in alcohols (e.g., ethanol: ~12.5 g/L at 25°C) and ethers, but less in haloalkanes . Applications: Used as an intermediate in synthesizing anti-tuberculosis drugs .
- 5-Amino-2-hydroxybenzoic acid (5-ASA): Substituents: Amino (-NH₂) at position 5, hydroxy (-OH) at position 2. Solubility: Higher solubility in alcohols (e.g., methanol: ~18.3 g/L at 25°C) compared to 4-ASA . Applications: Clinically used to treat ulcerative colitis and Crohn’s disease .
Key Difference: The position of the amino group significantly affects solubility and pharmacological activity. 5-ASA’s higher polarity due to the para-amino group enhances its solubility and bioavailability in gastrointestinal applications .
Substituent Effects: Fluorine vs. Methoxy Groups
- 4-Amino-2-fluoro-5-methoxybenzoic Acid: Substituents: Fluoro (-F) at position 2, methoxy (-OCH₃) at position 3. Properties: The electron-withdrawing fluorine group increases acidity (pKa ~2.8) compared to non-fluorinated analogs.
- 5-Amino-2-hydroxy-4-methoxybenzoic Acid: Substituents: Methoxy (-OCH₃) at position 3. Properties: The methoxy group enhances lipophilicity (logP ~1.2), improving membrane permeability compared to 5-ASA (logP ~0.5) .
Key Difference : Fluorine substitution increases metabolic stability, while methoxy groups balance solubility and permeability for drug design .
Ester Derivatives: Methyl 2-amino-5-hydroxy-4-methoxybenzoate
- Structure: Methyl ester of 5-amino-2-hydroxy-4-methoxybenzoic acid.
- Properties: The esterification reduces polarity, increasing solubility in non-polar solvents (e.g., dichloromethane: ~25 g/L) compared to the parent acid .
- Applications : Used as a synthetic intermediate to improve bioavailability in prodrug formulations .
Data Tables
Table 1: Solubility Comparison in Organic Solvents (25°C)
| Compound | Methanol (g/L) | Ethanol (g/L) | Dichloromethane (g/L) |
|---|---|---|---|
| 4-Amino-2-hydroxybenzoic acid | 15.2 | 12.5 | <1.0 |
| 5-Amino-2-hydroxybenzoic acid | 18.3 | 14.7 | <1.0 |
| Methyl 2-amino-5-hydroxy-4-methoxybenzoate | 22.1 | 18.9 | 25.0 |
Data sourced from IUPAC-NIST solubility evaluations and ester derivatives .
Table 2: Structural and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|
| 5-Amino-2-hydroxy-4-methoxybenzoic acid | 183.16 | 1.2 | Anti-inflammatory drug candidate |
| 4-Amino-2-fluoro-5-methoxybenzoic acid | 185.15 | 1.5 | Enzyme inhibitor research |
| 5-Aminosalicylic acid (5-ASA) | 153.14 | 0.5 | Ulcerative colitis treatment |
Data compiled from Ashford’s Dictionary and pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
